molecular formula C22H17FN6O5S B14108081 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B14108081
M. Wt: 496.5 g/mol
InChI Key: CUVTYARJDGWYTF-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidopyrimidine core, a nitrophenyl group, and a fluorophenylacetamide moiety, making it an interesting subject for chemical and biological studies.

Properties

Molecular Formula

C22H17FN6O5S

Molecular Weight

496.5 g/mol

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(35-11-16(30)24-14-5-3-4-13(23)10-14)26-18(25-19)12-6-8-15(9-7-12)29(33)34/h3-10H,11H2,1-2H3,(H,24,30)

InChI Key

CUVTYARJDGWYTF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl or fluorophenyl groups can be replaced by other substituents.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol.

Scientific Research Applications

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other pyrimidopyrimidine derivatives and nitrophenyl-substituted compounds. Compared to these, 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

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